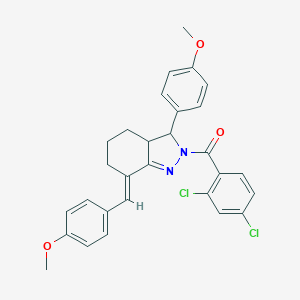![molecular formula C16H17Cl2NO B314984 2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol](/img/structure/B314984.png)
2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-dichlorophenyl)methylamino]-1-phenyl-1-propanol is an alkylbenzene.
Applications De Recherche Scientifique
Anticancer Potential
- FTY720 in Cancer Therapy
- FTY720, structurally similar to 2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol, exhibits preclinical antitumor efficacy in various cancer models. The cytotoxic effect does not require phosphorylation, indicating a mechanism different from its immunosuppressive property. This showcases its potential in cancer therapy, separate from its known use as an immunosuppressant in multiple sclerosis (Zhang et al., 2013).
Environmental Impact and Biodegradation
- Herbicide 2,4-D: Environmental and Biodegradation Aspects
- 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound with similarities to the chemical , is widely used in agriculture to control weeds. Its environmental impact is significant, and microbial biodegradation plays a crucial role in mitigating its effects. This highlights the importance of understanding and harnessing microorganisms for the degradation of such herbicides to protect the environment and public health (Magnoli et al., 2020).
Biotoxicity and Environmental Fate
- 2,4-D Herbicide: Global Trends and Environmental Fate
- Research on the toxicology of 2,4-D, a structurally related compound, has been extensive due to its global use in agriculture and subsequent environmental impact. Studies focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, especially in aquatic species, and the molecular imprinting of 2,4-D. This comprehensive overview assists in understanding the environmental fate and potential biotoxic effects of similar compounds (Zuanazzi et al., 2020).
Propriétés
Nom du produit |
2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-propanol |
|---|---|
Formule moléculaire |
C16H17Cl2NO |
Poids moléculaire |
310.2 g/mol |
Nom IUPAC |
2-[(2,4-dichlorophenyl)methylamino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C16H17Cl2NO/c1-11(16(20)12-5-3-2-4-6-12)19-10-13-7-8-14(17)9-15(13)18/h2-9,11,16,19-20H,10H2,1H3 |
Clé InChI |
JHYSENDMFUMZPU-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)NCC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(butylsulfanyl)-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B314912.png)
![Pentyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B314914.png)

![Tetramethyl 6'-[(4-chlorophenoxy)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B314920.png)
![methyl (2Z)-5-phenyl-2-[2,2,6,7-tetramethyl-1-(phenylcarbonyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4-carboxylate](/img/structure/B314922.png)

methanone](/img/structure/B314926.png)
![{(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone](/img/structure/B314931.png)
![Tetramethyl 6'-(1,3-benzodioxol-5-ylcarbonyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B314936.png)
![ethyl (2E)-5-amino-2-(2-methoxybenzylidene)-7-(2-methoxyphenyl)-3-oxo-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B314937.png)
![N-{4-[7-[4-(dimethylamino)benzylidene]-2-(4-fluorobenzoyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-yl]phenyl}-N,N-dimethylamine](/img/structure/B314938.png)
![[(7E)-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl][4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone](/img/structure/B314939.png)
![2-(4-methoxyphenyl)-4,4,8-trimethyl-5-(phenylacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B314943.png)
